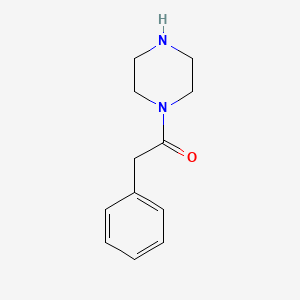
2-Phenyl-1-(piperazin-1-yl)ethanone
説明
2-Phenyl-1-(piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Phenyl-1-(piperazin-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly against various pathogens and its role as a pharmacological agent. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis of this compound typically involves the reaction of piperazine derivatives with phenylacetone or similar substrates. Variants of this synthesis have been explored to enhance biological activity and selectivity against specific targets.
Antimalarial Activity
Recent studies have highlighted the potential of this compound derivatives as inhibitors of Falcipain-2, a cysteine protease crucial for the survival of Plasmodium falciparum, the malaria-causing parasite. In vitro evaluations showed that certain derivatives exhibited significant inhibitory effects, suggesting a promising avenue for developing new antimalarial agents .
Table 1: Inhibitory Activity Against Falcipain-2
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | 5.0 | 10 |
| Derivative A | 3.5 | 15 |
| Derivative B | 7.0 | 8 |
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. Results indicate moderate activity, with some derivatives showing enhanced potency due to structural modifications that improve membrane permeability and target affinity .
Table 2: Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antichlamydial Activity
In addition to its antimalarial effects, derivatives of this compound have demonstrated selective activity against Chlamydia trachomatis. The mechanism appears to involve disruption of chlamydial inclusion bodies in infected cells, leading to impaired replication .
Case Study: Chlamydial Inhibition
A study focused on the effects of synthesized derivatives on Chlamydia revealed that compounds with electron-withdrawing groups exhibited enhanced activity. The most potent derivative reduced chlamydial inclusion size significantly compared to controls.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Protease Inhibition : Compounds inhibit cysteine proteases like Falcipain-2, disrupting the parasite's ability to digest hemoglobin.
- Membrane Disruption : Some derivatives alter bacterial membrane integrity, leading to cell lysis.
- Selective Targeting : Structural modifications allow for selective binding to pathogen-specific targets while minimizing toxicity to human cells.
Toxicity and Safety Profile
Toxicological assessments have indicated that many derivatives possess acceptable safety profiles, with limited cytotoxicity observed in human cell lines. Further studies are required to fully elucidate the pharmacokinetics and long-term safety implications.
特性
IUPAC Name |
2-phenyl-1-piperazin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-12(14-8-6-13-7-9-14)10-11-4-2-1-3-5-11/h1-5,13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZWHGCVLFSQBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386837 | |
| Record name | 1-(phenylacetyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88372-33-2 | |
| Record name | 1-(phenylacetyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













